molecular formula C96H138Na8O97S8 B1146072 Neocarrahexadecaose-41,3,5,7,9,11,13,15-octa-O-sulfate sodium salt CAS No. 157297-04-6

Neocarrahexadecaose-41,3,5,7,9,11,13,15-octa-O-sulfate sodium salt

Cat. No.: B1146072
CAS No.: 157297-04-6
M. Wt: 3284.5
InChI Key:
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Description

Neocarrahexadecaose-41,3,5,7,9,11,13,15-octa-O-sulfate sodium salt is a complex oligosaccharide derived from kappa-carrageenan It is characterized by its high degree of sulfation, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Neocarrahexadecaose-41,3,5,7,9,11,13,15-octa-O-sulfate sodium salt involves the sulfation of kappa-carrageenan. The process typically includes the following steps:

    Extraction of kappa-carrageenan: Kappa-carrageenan is extracted from red seaweeds.

    Hydrolysis: The extracted kappa-carrageenan is hydrolyzed to produce smaller oligosaccharides.

    Sulfation: The oligosaccharides are then subjected to sulfation using sulfur trioxide-pyridine complex or chlorosulfonic acid in the presence of a suitable solvent like pyridine or dimethylformamide (DMF).

    Purification: The sulfated product is purified using techniques such as dialysis and lyophilization to obtain the final compound.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Neocarrahexadecaose-41,3,5,7,9,11,13,15-octa-O-sulfate sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like periodic acid, leading to the cleavage of glycosidic bonds.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride, which reduce the sulfate groups to hydroxyl groups.

    Substitution: The sulfate groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Periodic acid in aqueous solution.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Cleaved oligosaccharides with aldehyde or carboxyl groups.

    Reduction: Oligosaccharides with hydroxyl groups replacing sulfate groups.

    Substitution: Oligosaccharides with substituted functional groups.

Scientific Research Applications

Neocarrahexadecaose-41,3,5,7,9,11,13,15-octa-O-sulfate sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying sulfated polysaccharides and their interactions with other molecules.

    Biology: Investigated for its role in cell signaling and interactions with proteins, particularly in the context of cell adhesion and migration.

    Medicine: Explored for its potential therapeutic applications, including antiviral and anticoagulant activities.

    Industry: Utilized in the development of biomaterials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of Neocarrahexadecaose-41,3,5,7,9,11,13,15-octa-O-sulfate sodium salt involves its interaction with specific molecular targets, primarily proteins. The high degree of sulfation allows it to bind strongly to positively charged regions on proteins, influencing their structure and function. This binding can modulate various biological pathways, including those involved in coagulation and immune response.

Comparison with Similar Compounds

Similar Compounds

    Neocarrahexaose-41,3,5-tri-O-sulfate sodium salt: A related compound with fewer sulfate groups, resulting in different chemical and biological properties.

    Sodium dodecyl sulfate: A simpler sulfated compound commonly used as a surfactant in laboratory and industrial applications.

Uniqueness

Neocarrahexadecaose-41,3,5,7,9,11,13,15-octa-O-sulfate sodium salt is unique due to its high degree of sulfation and complex oligosaccharide structure. This combination imparts distinct properties that are not observed in less sulfated or simpler compounds, making it valuable for specialized research applications.

Properties

IUPAC Name

octasodium;[(2R,3S,4R,5R,6S)-4-[[(1R,3R,4R,5S,8S)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-5-hydroxy-6-[[(1R,3R,4R,5R,8S)-4-hydroxy-3-[(2S,3R,4R,5S,6R)-3-hydroxy-2-[[(1R,3R,4R,5R,8S)-4-hydroxy-3-[(2S,3R,4R,5S,6R)-3-hydroxy-2-[[(1R,3R,4R,5R,8S)-4-hydroxy-3-[(2S,3R,4R,5S,6R)-3-hydroxy-2-[[(1R,3R,4R,5R,8S)-4-hydroxy-3-[(2S,3R,4R,5S,6R)-3-hydroxy-2-[[(1R,3R,4R,5R,8S)-4-hydroxy-3-[(2S,3R,4R,5S,6R)-3-hydroxy-2-[[(1R,3R,4R,5R,8S)-4-hydroxy-3-[(2R,3S,4R,5R,6S)-5-hydroxy-2-(hydroxymethyl)-6-[[(1R,3R,4R,5R,8S)-4-hydroxy-3-[(2R,3R,4R,5R)-2,5,6-trihydroxy-1-oxo-4-sulfonatooxyhexan-3-yl]oxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-sulfonatooxyoxan-4-yl]oxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-2-(hydroxymethyl)oxan-3-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C96H146O97S8.8Na/c97-1-18(106)51(52(19(107)2-98)186-194(124,125)126)171-83-37(110)68-53(28(164-83)11-149-68)172-91-45(118)76(61(21(4-100)157-91)188-196(130,131)132)180-85-39(112)70-55(30(166-85)13-151-70)174-93-47(120)78(63(23(6-102)159-93)190-198(136,137)138)182-87-41(114)72-57(32(168-87)15-153-72)176-95-49(122)80(65(25(8-104)161-95)192-200(142,143)144)184-89-43(116)74-59(34(170-89)17-155-74)178-96-50(123)81(66(26(9-105)162-96)193-201(145,146)147)185-88-42(115)73-58(33(169-88)16-154-73)177-94-48(121)79(64(24(7-103)160-94)191-199(139,140)141)183-86-40(113)71-56(31(167-86)14-152-71)175-92-46(119)77(62(22(5-101)158-92)189-197(133,134)135)181-84-38(111)69-54(29(165-84)12-150-69)173-90-44(117)75(60(20(3-99)156-90)187-195(127,128)129)179-82-36(109)67-35(108)27(163-82)10-148-67;;;;;;;;/h1,18-96,98-123H,2-17H2,(H,124,125,126)(H,127,128,129)(H,130,131,132)(H,133,134,135)(H,136,137,138)(H,139,140,141)(H,142,143,144)(H,145,146,147);;;;;;;;/q;8*+1/p-8/t18-,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35-,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51+,52+,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68+,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,81+,82+,83+,84+,85+,86+,87+,88+,89+,90-,91-,92-,93-,94-,95-,96-;;;;;;;;/m0......../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYXSPYSIRUMQU-KQOQITQLSA-F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(O1)C(C(O2)OC3C(C(OC(C3OS(=O)(=O)[O-])CO)OC4C5COC4C(C(O5)OC6C(C(OC(C6OS(=O)(=O)[O-])CO)OC7C8COC7C(C(O8)OC9C(C(OC(C9OS(=O)(=O)[O-])CO)OC1C2COC1C(C(O2)OC1C(C(OC(C1OS(=O)(=O)[O-])CO)OC1C2COC1C(C(O2)OC1C(C(OC(C1OS(=O)(=O)[O-])CO)OC1C2COC1C(C(O2)OC1C(C(OC(C1OS(=O)(=O)[O-])CO)OC1C2COC1C(C(O2)OC1C(C(OC(C1OS(=O)(=O)[O-])CO)OC1C2COC1C(C(O2)OC(C(C=O)O)C(C(CO)O)OS(=O)(=O)[O-])O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H]([C@H](O1)[C@H]([C@H](O2)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@@H]3OS(=O)(=O)[O-])CO)O[C@H]4[C@H]5CO[C@@H]4[C@H]([C@H](O5)O[C@@H]6[C@H]([C@@H](O[C@@H]([C@@H]6OS(=O)(=O)[O-])CO)O[C@H]7[C@H]8CO[C@@H]7[C@H]([C@H](O8)O[C@@H]9[C@H]([C@@H](O[C@@H]([C@@H]9OS(=O)(=O)[O-])CO)O[C@H]1[C@H]2CO[C@@H]1[C@H]([C@H](O2)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@@H]1OS(=O)(=O)[O-])CO)O[C@H]1[C@H]2CO[C@@H]1[C@H]([C@H](O2)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@@H]1OS(=O)(=O)[O-])CO)O[C@H]1[C@H]2CO[C@@H]1[C@H]([C@H](O2)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@@H]1OS(=O)(=O)[O-])CO)O[C@H]1[C@H]2CO[C@@H]1[C@H]([C@H](O2)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@@H]1OS(=O)(=O)[O-])CO)O[C@H]1[C@H]2CO[C@@H]1[C@H]([C@H](O2)O[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)OS(=O)(=O)[O-])O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C96H138Na8O97S8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3284.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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